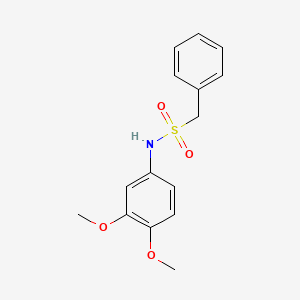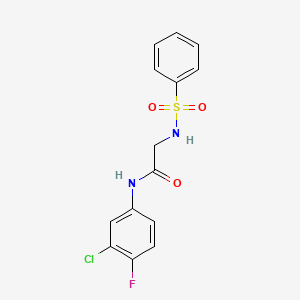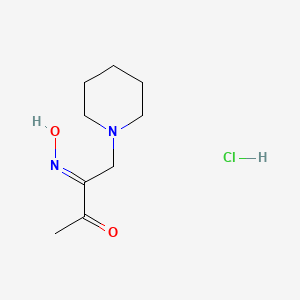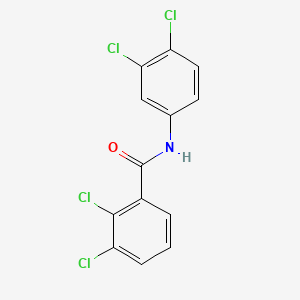![molecular formula C16H13ClN2O B5887401 4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol, also known as TAK-700, is a novel androgen synthesis inhibitor that has shown potential in the treatment of prostate cancer. The compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol works by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase, which is responsible for the synthesis of androgens such as testosterone. By inhibiting this enzyme, this compound can effectively reduce the levels of androgens in the body, which can help slow down the progression of prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the levels of androgens in the body, which can help slow down the progression of prostate cancer. The compound has also been shown to have minimal impact on the levels of cortisol and aldosterone, which are important hormones for the body's normal physiological functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol is its high potency and selectivity for the target enzyme. This makes it a valuable tool for studying the role of androgens in prostate cancer. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol. One potential direction is to investigate the compound's potential in the treatment of other types of cancer that are driven by androgens, such as breast cancer. Another direction is to explore the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to improve the overall efficacy of prostate cancer treatment. Additionally, further research is needed to optimize the formulation and delivery of this compound to improve its solubility and bioavailability.
In conclusion, this compound is a promising compound with potential in the treatment of prostate cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of this compound, including investigating its potential in the treatment of other types of cancer and exploring its use in combination with other therapies.
Synthesemethoden
The synthesis of 4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-methylphenylhydrazine and 3,5-dimethylpyrazole in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential in the treatment of prostate cancer. Clinical trials have shown that the compound can effectively reduce the levels of androgens in the body, which can help slow down the progression of prostate cancer.
Eigenschaften
IUPAC Name |
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-4-2-3-5-12(10)14-9-15(19-18-14)13-8-11(17)6-7-16(13)20/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDUEQHBTQOZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)
![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)



![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)